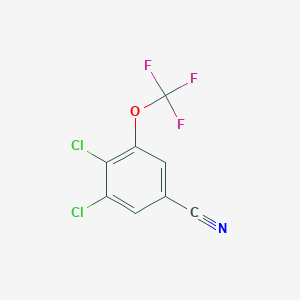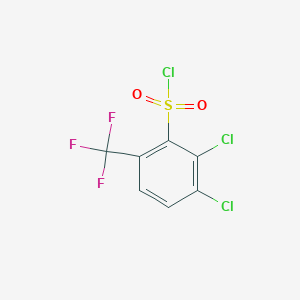
(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloropyrimidin-4-yl” is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It’s also known as “2-Chloropyrimidin-4-yl Chloride” and has a molecular weight of 148.98 . On the other hand, “4-phenyloxazolidin-2-one” doesn’t have specific information available.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “2-Chloropyrimidin-4-yl”, it has a molecular formula of C4H2Cl2N2 . Unfortunately, the molecular structure for “®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one” is not available in the sources I found.Applications De Recherche Scientifique
Structural and Molecular Studies
- Molecular Conformation Analysis: The compound (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one, closely related to the requested compound, has been analyzed for its molecular conformation. The oxazolidinone ring in this compound exhibits a twist conformation. The phenyl ring is inclined at a significant angle to the plane of the oxazolidinone ring, which may influence its reactivity and interactions (García-Merinos et al., 2014).
Synthesis and Chemical Reactions
Allylation of N-Acyliminium Ions
Research has shown that N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, which include variants of the target compound, can undergo allylation. This process involves the conversion of these sulfones into N-acyliminium ions, which then react with allyltrimethylsilane. This suggests potential applications in synthetic chemistry (Marcantoni et al., 2002).
Acylation Optimization
Optimized conditions for the acylation of (R)-4-phenyloxazolidin-2-one, a compound structurally similar to the target, have been developed. This optimization is crucial for enhancing the efficiency and yield of chemical reactions involving such compounds (Candeias et al., 2001).
Crystal Structure Analysis
- X-Ray Diffraction and DFT Studies: Detailed structural analysis and density functional theory (DFT) calculations have been conducted on compounds closely related to (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one. These studies are vital for understanding the molecular structure and electronic properties, which can guide the development of new pharmaceuticals or materials (Murugavel et al., 2014).
Applications in Drug Development
- Chiral Auxiliary for Synthesis: The compound (R)-4-phenyloxazolidin-2-one, similar to the target molecule, has been identified as an effective chiral auxiliary for stereoselective conjugate additions. This is crucial for the asymmetric synthesis of various bioactive molecules, demonstrating the compound's relevance in drug development (Robiette et al., 2003).
Propriétés
IUPAC Name |
(4R)-3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBYLZBPGSARH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)
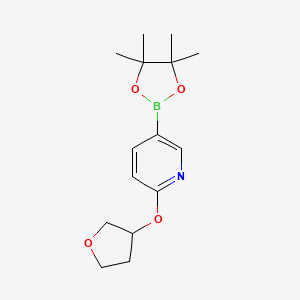
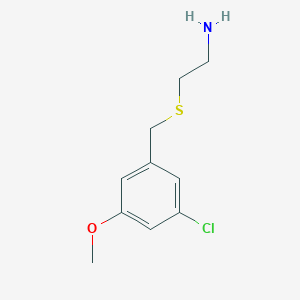
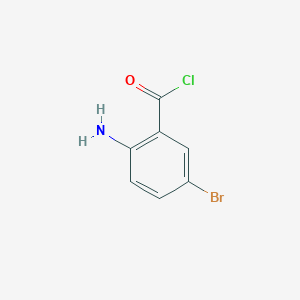

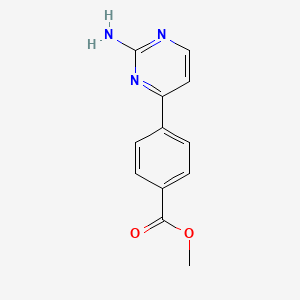
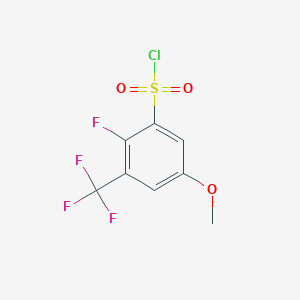

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)



